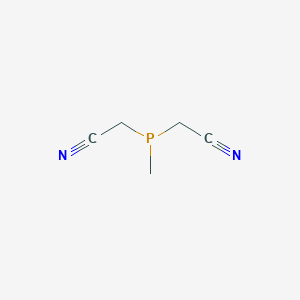methanone CAS No. 89596-08-7](/img/structure/B14376026.png)
[2-(Morpholin-4-yl)pyridin-3-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholin-4-yl)pyridin-3-ylmethanone: is a chemical compound that features a morpholine ring attached to a pyridine ring, which is further connected to a phenyl group through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholin-4-yl)pyridin-3-ylmethanone typically involves the reaction of 2-chloropyridine with morpholine under basic conditions to form 2-(morpholin-4-yl)pyridine. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or sodium hydroxide .
Industrial Production Methods: While specific industrial production methods for 2-(Morpholin-4-yl)pyridin-3-ylmethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in coordination chemistry, aiding in the formation of metal complexes that act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with anti-inflammatory or anti-cancer properties.
Industry:
Mechanism of Action
The mechanism by which 2-(Morpholin-4-yl)pyridin-3-ylmethanone exerts its effects is primarily through its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
3-(Morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one: This compound shares a similar morpholine and pyridine structure but differs in the linkage to the phenyl group.
Di(pyridine-2-yl)methanone: This compound features two pyridine rings connected through a methanone linkage, lacking the morpholine ring.
Uniqueness:
Structural Features: The presence of both a morpholine ring and a pyridine ring connected to a phenyl group through a methanone linkage is unique to 2-(Morpholin-4-yl)pyridin-3-ylmethanone.
Versatility: Its ability to undergo various chemical reactions and form stable complexes with metals makes it versatile for multiple applications in research and industry.
Properties
CAS No. |
89596-08-7 |
|---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
(2-morpholin-4-ylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C16H16N2O2/c19-15(13-5-2-1-3-6-13)14-7-4-8-17-16(14)18-9-11-20-12-10-18/h1-8H,9-12H2 |
InChI Key |
XZBVZALNWBCDDI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




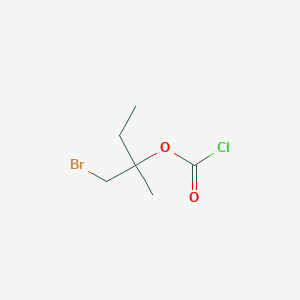
![7-[(Furan-2-yl)oxy]hepta-2,4,6-trienenitrile](/img/structure/B14375968.png)
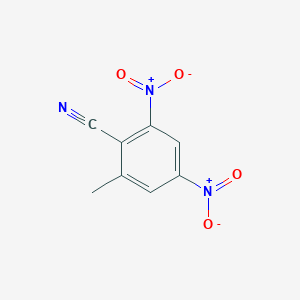
![2-Butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14375980.png)
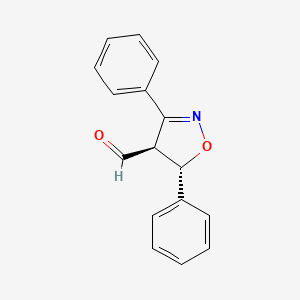
![N-{2-[4-(Morpholine-4-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B14375995.png)
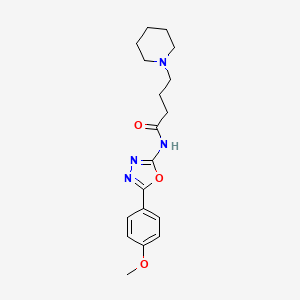
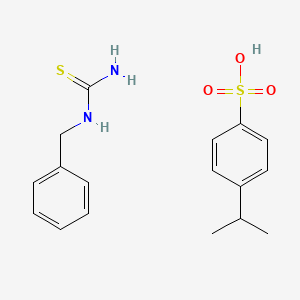
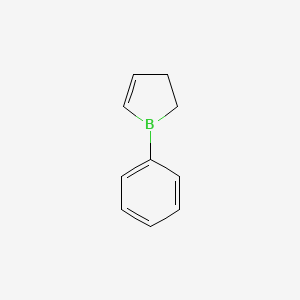
![N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14376033.png)
